Cefpiramide (sodium)
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Overview
Description
Cefpiramide (sodium) is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Pseudomonas aeruginosa, a bacterium resistant to many other antibiotics . Cefpiramide works by inhibiting bacterial cell wall biosynthesis, making it a potent bactericidal agent .
Preparation Methods
The preparation of cefpiramide (sodium) involves several synthetic routes and reaction conditions. One method includes the preparation of cefpiramide amine salt, which is then converted to cefpiramide sodium . Another method involves dissolving cefpiramide acid in a solvent, followed by the addition of a sodium converting agent . Industrial production methods often focus on optimizing these processes to ensure high yield and purity.
Chemical Reactions Analysis
Cefpiramide (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
Cefpiramide (sodium) has numerous scientific research applications across various fields:
Mechanism of Action
The bactericidal activity of cefpiramide (sodium) results from its inhibition of cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall construction . By inhibiting these proteins, cefpiramide disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Cefpiramide (sodium) is unique among cephalosporins due to its broad-spectrum activity and effectiveness against Pseudomonas aeruginosa . Similar compounds include:
Cefoperazone: Another third-generation cephalosporin with a similar mechanism of action but a shorter half-life.
Cefazolin: A first-generation cephalosporin with a narrower spectrum of activity.
Cefepime: A fourth-generation cephalosporin with broader activity but different pharmacokinetics.
Cefpiramide’s longer half-life and broad-spectrum activity make it particularly valuable in treating severe infections .
Properties
Molecular Formula |
C25H24N8NaO7S2+ |
---|---|
Molecular Weight |
635.6 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C25H24N8O7S2.Na/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2;/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40);/q;+1/t17-,18-,23-;/m1./s1 |
InChI Key |
RIWWMGQFMUUYIY-ALLHVENQSA-N |
Isomeric SMILES |
CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na+] |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na+] |
Origin of Product |
United States |
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